molecular formula C11H12N2O2 B6590345 Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1038828-20-4

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B6590345
CAS No.: 1038828-20-4
M. Wt: 204.22 g/mol
InChI Key: IFMJYALATKVPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (EMI) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of EMI, supported by relevant data and case studies.

Overview of this compound

EMI is characterized by its unique imidazo[1,2-a]pyridine structure, which contributes to its reactivity and interaction with biological targets. The compound is synthesized through various methods, typically involving the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and esterification processes.

The biological activity of EMI is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor function, leading to various biological effects. For instance, EMI has shown potential in inhibiting certain enzymes related to cancer progression and microbial resistance .

Antimicrobial Activity

EMI exhibits notable antimicrobial properties, particularly against drug-resistant strains of bacteria. A study highlighted the synthesis of derivatives based on the imidazo[1,2-a]pyridine framework that demonstrated significant inhibitory effects against Mycobacterium tuberculosis (MTB), suggesting EMI's potential as a lead compound in antitubercular drug development .

Anticancer Properties

Research indicates that EMI may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The compound's structural features allow it to act as a ligand for specific receptors involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy .

Study on Antitubercular Activity

A recent study focused on the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides revealed that several derivatives exhibited low nanomolar MIC values against both drug-sensitive and drug-resistant MTB strains. Compounds derived from EMI showed promising safety profiles and pharmacokinetic characteristics, indicating their potential for further development as antitubercular agents .

Evaluation of Anticancer Activity

In vitro studies have demonstrated that EMI derivatives can inhibit the growth of various cancer cell lines. For example, compounds synthesized from the imidazo[1,2-a]pyridine framework were evaluated for their cytotoxic effects against human liver carcinoma cells (HepG-2) and showed significant antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundImidazo[1,2-a]pyridineAntimicrobial, anticancer
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamideImidazo[1,2-a]pyridine derivativeAntitubercular
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acidImidazo[1,2-a]pyridineAntimicrobial

Properties

IUPAC Name

ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)13-7-5-4-6-9(13)12-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMJYALATKVPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 1-B (1.25 g, 5.98 mmol) in DME (5 mL) was added 2-aminopyridine (0.563 g, 5.98 mmol) and the reaction mixture was allowed to warm to room temperature and stir for 18 h. The precipitate was filtered, washed with DME and dried in vacuo to afford 1.41 g of a white solid. The solid was dissolved in MeOH (20 mL) and refluxed for 18 h. The reaction mixture was cooled and the solvent evaporated under reduced pressure. The crude residue was partitioned between EtOAc and 10% NaHCO3, the layers separated and the organic phase washed with 10% NaHCO3, H2O, brine, dried over Na2SO4, filtered and the solvent evaporated under reduced pressure to afford 0.902 g of a white solid. The crude solid was purified by flash column chromatography (SiO2) eluting with a heptanes-EtOAc gradient to afford compound 1-C as a white solid (0.842 g, 69%). 1H-NMR (CDCl3): δ 7.90-7.92 (d, 1H), 7.65-7.68 (d, 1H), 7.21-7.25 (q, 1H), 6.88-6.92 (t, 1H), 4.44-4.50 (q, 2H), 2.80 (s, 3H), 1.44-1.48 (t, 3H); MS: m/z 205.2 (MH+).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.